molecular formula C14H12N4O B243234 4-amino-N-(1H-benzimidazol-2-yl)benzamide

4-amino-N-(1H-benzimidazol-2-yl)benzamide

Numéro de catalogue B243234
Poids moléculaire: 252.27 g/mol
Clé InChI: AAXLOKUTFYXXMQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-amino-N-(1H-benzimidazol-2-yl)benzamide, also known as ABT-888 or veliparib, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. It belongs to the class of poly (ADP-ribose) polymerase (PARP) inhibitors, which are used to target cancer cells that have defects in DNA repair pathways.

Mécanisme D'action

4-amino-N-(1H-benzimidazol-2-yl)benzamide works by inhibiting the activity of PARP enzymes, which are involved in the repair of DNA damage. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cell death. 4-amino-N-(1H-benzimidazol-2-yl)benzamide specifically targets cancer cells that have defects in DNA repair pathways, as these cells are more reliant on PARP for DNA repair than normal cells.
Biochemical and Physiological Effects:
4-amino-N-(1H-benzimidazol-2-yl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to enhance the efficacy of chemotherapy and radiotherapy by increasing the amount of DNA damage in cancer cells. 4-amino-N-(1H-benzimidazol-2-yl)benzamide has also been shown to induce cell death in cancer cells that have defects in DNA repair pathways. In addition, 4-amino-N-(1H-benzimidazol-2-yl)benzamide has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in other diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 4-amino-N-(1H-benzimidazol-2-yl)benzamide is its specificity for cancer cells that have defects in DNA repair pathways. This makes it a promising candidate for combination therapy with chemotherapy and radiotherapy. However, 4-amino-N-(1H-benzimidazol-2-yl)benzamide has some limitations in lab experiments. It has a short half-life, which requires frequent dosing, and it is metabolized quickly, which can lead to variability in its effects. In addition, 4-amino-N-(1H-benzimidazol-2-yl)benzamide has poor solubility, which can limit its use in certain experiments.

Orientations Futures

There are several future directions for research on 4-amino-N-(1H-benzimidazol-2-yl)benzamide. One area of interest is its potential in combination therapy with immunotherapy, which has shown promising results in the treatment of various types of cancer. Another area of interest is the development of more potent and selective PARP inhibitors, which may have fewer side effects and be more effective in cancer treatment. Finally, there is a need for further research on the potential use of 4-amino-N-(1H-benzimidazol-2-yl)benzamide in other diseases, such as sickle cell anemia and neurodegenerative disorders.

Méthodes De Synthèse

The synthesis of 4-amino-N-(1H-benzimidazol-2-yl)benzamide involves a series of chemical reactions, starting with the condensation of 2-aminobenzimidazole and 4-fluorobenzaldehyde in the presence of a base to form 4-fluoro-N-(1H-benzimidazol-2-yl)benzamide. This intermediate is then subjected to a series of reactions, including reduction, acetylation, and deprotection, to obtain the final product, 4-amino-N-(1H-benzimidazol-2-yl)benzamide.

Applications De Recherche Scientifique

4-amino-N-(1H-benzimidazol-2-yl)benzamide has been extensively studied for its potential in cancer treatment. It has been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical models of various types of cancer, including breast, ovarian, and pancreatic cancer. 4-amino-N-(1H-benzimidazol-2-yl)benzamide is particularly effective in cancer cells that have defects in DNA repair pathways, such as those with mutations in BRCA1 and BRCA2 genes. In addition to its use in cancer treatment, 4-amino-N-(1H-benzimidazol-2-yl)benzamide has also been investigated for its potential in other diseases, such as sickle cell anemia and neurodegenerative disorders.

Propriétés

Formule moléculaire

C14H12N4O

Poids moléculaire

252.27 g/mol

Nom IUPAC

4-amino-N-(1H-benzimidazol-2-yl)benzamide

InChI

InChI=1S/C14H12N4O/c15-10-7-5-9(6-8-10)13(19)18-14-16-11-3-1-2-4-12(11)17-14/h1-8H,15H2,(H2,16,17,18,19)

Clé InChI

AAXLOKUTFYXXMQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC=C(C=C3)N

SMILES canonique

C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC=C(C=C3)N

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.